

Spectroscopic Analysis of Tert-butyl 4-(chloromethyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name:	Tert-butyl 4-(chloromethyl)benzoate
Cat. No.:	B176798

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Introduction

Tert-butyl 4-(chloromethyl)benzoate is a versatile bifunctional organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates a reactive chloromethyl group and a tert-butyl ester, making it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural verification. This technical guide provides an in-depth overview of the ^1H NMR and ^{13}C NMR spectral data for **Tert-butyl 4-(chloromethyl)benzoate**, complete with experimental protocols and structural correlations.

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H NMR and ^{13}C NMR spectral data for **Tert-butyl 4-(chloromethyl)benzoate**, typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The experimental data for **Tert-butyl 4-(chloromethyl)benzoate** is as follows:

(chloromethyl)benzoate is summarized below.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.99	Doublet (d)	2H	Ar-H (ortho to -COOtBu)
7.45	Doublet (d)	2H	Ar-H (ortho to -CH ₂ Cl)
4.61	Singlet (s)	2H	-CH ₂ Cl
1.59	Singlet (s)	9H	-C(CH ₃) ₃

¹³C NMR Spectral Data

While experimental ¹³C NMR data for **Tert-butyl 4-(chloromethyl)benzoate** is not readily available in the cited literature, a predicted spectrum can be generated based on established chemical shift correlations for similar structural motifs. This predicted data serves as a reliable estimate for researchers.

Predicted Chemical Shift (δ) ppm	Assignment
165.2	C=O (Ester)
142.5	Ar-C (quaternary, attached to -CH ₂ Cl)
131.0	Ar-C (quaternary, attached to -COOtBu)
129.8	Ar-CH (ortho to -COOtBu)
128.6	Ar-CH (ortho to -CH ₂ Cl)
81.5	-C(CH ₃) ₃ (quaternary)
45.3	-CH ₂ Cl
28.1	-C(CH ₃) ₃

Structural Assignment and Correlation

The chemical structure of **Tert-butyl 4-(chloromethyl)benzoate** gives rise to a distinct pattern of signals in its NMR spectra. The following diagram illustrates the correlation between the chemical structure and the observed ¹H and predicted ¹³C NMR signals.

Caption: Correlation of the chemical structure of **Tert-butyl 4-(chloromethyl)benzoate** with its ¹H NMR signals.

Experimental Protocols

The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra, based on common laboratory practices.

1. Sample Preparation

- Accurately weigh approximately 5-10 mg of **Tert-butyl 4-(chloromethyl)benzoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

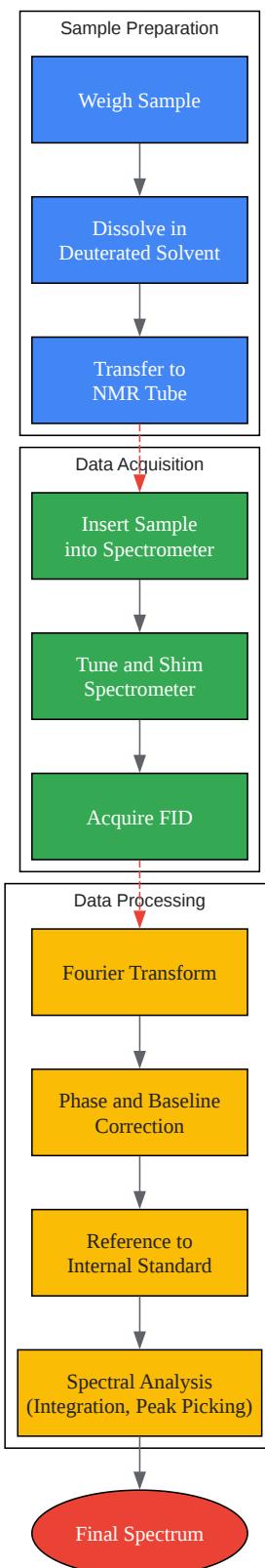
2. NMR Data Acquisition

- The NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]
- The instrument is tuned and shimmed for the specific sample to optimize magnetic field homogeneity.
- For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

3. Data Processing

- The acquired free induction decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
- The spectrum is phased and the baseline is corrected.
- The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- For the ^1H NMR spectrum, the signals are integrated to determine the relative number of protons corresponding to each resonance.

The following diagram outlines the general workflow for an NMR experiment.

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References

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